molecular formula C22H24N2O7S B569597 Apremilast-d5

Apremilast-d5

Cat. No.: B569597
M. Wt: 465.5 g/mol
InChI Key: IMOZEMNVLZVGJZ-JVFKXMKASA-N
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Description

Apremilast-d5 is a deuterated form of apremilast, a small molecule inhibitor of phosphodiesterase 4 (PDE4). It is primarily used as an internal standard for the quantification of apremilast in various analytical applications, such as liquid chromatography-mass spectrometry (LC-MS). The compound is characterized by the presence of five deuterium atoms, which replace five hydrogen atoms in the apremilast molecule, providing a stable isotopic label that aids in accurate quantification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apremilast-d5 involves the incorporation of deuterium atoms into the apremilast molecule. One common method is the deuteration of specific hydrogen atoms in the precursor molecules using deuterated reagents. The process typically involves multiple steps, including:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize costs. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Apremilast-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Apremilast-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of apremilast in complex mixtures.

    Biology: Employed in biological studies to investigate the pharmacokinetics and metabolism of apremilast.

    Medicine: Utilized in clinical research to monitor drug levels in patients and study the efficacy of apremilast in treating inflammatory diseases.

    Industry: Applied in the pharmaceutical industry for quality control and validation of analytical methods .

Mechanism of Action

Apremilast-d5, like apremilast, inhibits phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-17, IL-23). This results in anti-inflammatory and immunomodulatory effects, making it effective in treating conditions like psoriasis and psoriatic arthritis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apremilast-d5 is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical applications. Unlike other PDE4 inhibitors, this compound is specifically designed for use as an internal standard, making it invaluable in quantitative analysis and research .

Properties

IUPAC Name

N-[2-[(1S)-1-[4-methoxy-3-(1,1,2,2,2-pentadeuterioethoxy)phenyl]-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O7S/c1-5-31-19-11-14(9-10-18(19)30-3)17(12-32(4,28)29)24-21(26)15-7-6-8-16(23-13(2)25)20(15)22(24)27/h6-11,17H,5,12H2,1-4H3,(H,23,25)/t17-/m1/s1/i1D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOZEMNVLZVGJZ-JVFKXMKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why was Apremilast-d5 chosen as the internal standard in the UPLC-ESI-MS/MS method for Apremilast quantification?

A: The paper states that this compound was used as the deuterated internal standard []. Deuterated analogs, like this compound, are often selected as internal standards in mass spectrometry-based analytical methods for several reasons:

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